
Fmoc-Cit-OH
Overview
Description
Fmoc-Cit-OH, or 9-fluorenylmethoxycarbonyl-L-citrulline, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Citrulline (Cit) is a non-proteinogenic amino acid characterized by a ureido group (-NH-(C=O)-NH₂) on its side chain, which replaces the positively charged guanidine group of arginine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) while preserving acid-labile side-chain protections. This compound has been employed in diverse biomedical applications, including the synthesis of osteogenic peptides (e.g., YLL3 in ), analgesic peptides (), and VEGF-A165/NRP-1 complex inhibitors (). Its uncharged side chain facilitates the design of peptides with tailored solubility and interaction properties .
Preparation Methods
Solid-Phase Synthesis of Fmoc-Cit-OH
Resin Loading and Initial Deprotection
This compound is typically integrated into peptide chains via Fmoc-based SPPS. The process begins with anchoring the Fmoc-protected citrulline to a 2-chlorotrityl chloride resin, a method validated in analogous syntheses of Fmoc-Lys(Dde)-OH . In this protocol, the resin is swelled in dichloromethane (DCM) and treated with this compound (1.2 equivalents) and N,N-diisopropylethylamine (DIEA, 2.0 equivalents) in DCM under agitation for 3 hours . Excess reactive sites on the resin are capped using methanol and DIEA, followed by sequential washes with DCM and dimethylformamide (DMF) .
The Fmoc group is subsequently removed using 20% piperidine in DMF, a standard deprotection step that ensures the α-amino group of citrulline is exposed for subsequent coupling reactions . This step is critical for maintaining orthogonality in multi-residue peptide assemblies.
Coupling Reactions and Sequential Elongation
Post-deprotection, peptide elongation proceeds via coupling with activated amino acid derivatives. For example, in the synthesis of cathepsin B-sensitive probes, Fmoc-Val-OH and Fmoc-Lys(DABCYL)-OH were sequentially coupled to this compound using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBt) as activators . Each coupling step requires 1 hour under agitation, followed by DMF washes to remove excess reagents .
A representative coupling protocol involves:
-
Dissolving Fmoc-protected amino acids (0.8 mmol) in DMF with HBTU (0.8 mmol) and HOBt (0.8 mmol).
-
Activating the mixture with N-methylmorpholine (0.4 M in DMF).
-
Adding the activated amino acid to the resin-bound this compound and agitating for 60 minutes .
Purification and Characterization
Cleavage from Resin
Peptides containing this compound are cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails. A mixture of 95% TFA, 4.5% triisopropylsilane, and 0.5% water is applied for 30 minutes at room temperature . The cleaved product is precipitated in cold diethyl ether, yielding a crude peptide that requires further purification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.05% TFA) is employed to purify this compound-containing compounds . For instance, the probe FA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OH was purified to 82% yield using this method, with UV detection at 220 nm .
Table 1: HPLC Purification Parameters for this compound Derivatives
Parameter | Specification | Source |
---|---|---|
Column | C18, 5 μm, 250 × 4.6 mm | |
Gradient | 5–95% acetonitrile over 45 minutes | |
Flow Rate | 1.0 mL/min | |
Detection | UV at 220 nm |
Mass Spectrometry Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular integrity. For example, FA-Lys(FITC)-Val-Cit-Lys(DABCYL)-OH exhibited a measured m/z of 797.8194 for [M + 2H]²⁺, aligning with the theoretical m/z of 797.8203 .
Target Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
---|---|---|---|
1 mM | 2.5164 mL | 12.5818 mL | 25.1636 mL |
5 mM | 0.5033 mL | 2.5164 mL | 5.0327 mL |
10 mM | 0.2516 mL | 1.2582 mL | 2.5164 mL |
In Vivo Formulation Strategies
For animal studies, this compound is solubilized in DMSO and diluted with PEG300, Tween 80, and ddH₂O to ensure biocompatibility . A typical formulation involves:
-
Dissolving 10 mg this compound in 1 mL DMSO.
-
Mixing with 4 mL PEG300 and 1 mL Tween 80.
Analytical Considerations
Solubility Challenges
The carbamoylated side chain of citrulline introduces polarity, limiting solubility in organic solvents. To address this, co-solvents like DMSO:PBS (1:4) are utilized for conjugations involving hydrophobic dyes (e.g., FITC) .
Stability Under Deprotection Conditions
This compound remains stable under standard piperidine treatment (20% in DMF), but prolonged exposure to hydrazine hydrate (2% in DMF) may necessitate optimized reaction times to prevent side reactions .
Applications in Targeted Drug Delivery
This compound’s ureido group enables its use in enzyme-responsive prodrugs. For example, cathepsin B-cleavable linkers incorporating this compound have been synthesized for tumor-specific drug release, demonstrating >80% cleavage efficiency in vitro .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cit-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: It is commonly used in peptide synthesis where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Fmoc-Cl:
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Fmoc-Cit-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides for research and therapeutic purposes.
Protein Engineering: It is used for the site-specific incorporation of citrulline into proteins in mammalian cells.
Biological Studies: It helps in studying the effects of citrullination, a post-translational modification of proteins.
Mechanism of Action
The mechanism of action of Fmoc-Cit-OH involves its incorporation into peptides and proteins. Citrullination, the conversion of arginine to citrulline, is catalyzed by protein arginine deiminases (PADs). This modification plays crucial roles in gene regulation, neutrophil extracellular trap formation, and maintaining pluripotency .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
Table 1: Key Properties of Fmoc-Cit-OH and Analogues
Biological Activity
Fmoc-Cit-OH, or Fmoc-protected L-citrulline, is a compound widely used in peptide synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.
1. Synthesis and Properties
This compound is synthesized through solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry, which allows for the selective protection of amino acids. The synthesis typically involves the coupling of Fmoc-L-citrulline with various coupling reagents to form peptide bonds. The efficiency of this process can be influenced by factors such as pH, ionic strength, and the choice of solvents used during synthesis .
Table 1: Synthesis Conditions for this compound
Parameter | Condition | Effect on Yield |
---|---|---|
pH | 8.2 - 10.2 | Optimal at pH 9.2 |
Ionic Strength | 0.4 M | Enhances peak areas |
Coupling Reagent | EEDQ, HATU | High yield (60-95%) |
2.1 Antimicrobial Properties
Recent studies have indicated that peptides containing citrulline residues exhibit antimicrobial properties. For instance, modifications in antimicrobial peptides (AMPs) that incorporate this compound have shown promising results against various bacterial strains. The basicity and length of side chains at specific positions significantly influence their antibacterial activity .
2.2 Cytotoxicity and Antiproliferative Effects
The cytotoxicity of peptides synthesized with this compound has been evaluated in various cancer cell lines, including MCF-7 breast cancer cells. These studies suggest that certain derivatives exhibit selective cytotoxicity while maintaining low toxicity towards normal cells. For example, a study demonstrated that a modified Temporin A analog containing citrulline showed good selectivity against cancer cells, indicating potential therapeutic applications .
Table 2: Cytotoxicity of this compound Derivatives
Peptide Derivative | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Temporin A - Cit | MCF-7 | 25 | 5 |
Temporin A - Arg | MCF-7 | 15 | 3 |
3.1 Synthesis of Bioactive Peptides
In a study focusing on cyclodepsipeptide synthesis, this compound was utilized as a building block to create bioactive compounds with significant biological activities. The resulting peptides demonstrated various activities including enzyme inhibition and antimicrobial effects .
3.2 Enzyme Inhibition Studies
The inhibitory activity of peptides containing citrulline has been investigated against several enzymes relevant to disease processes. For instance, the incorporation of this compound into peptide sequences has been linked to enhanced inhibition of proteases involved in cancer progression, suggesting a role in therapeutic strategies .
4. Conclusion
This compound serves as a crucial building block in peptide synthesis with promising biological activities ranging from antimicrobial effects to selective cytotoxicity against cancer cells. Ongoing research continues to explore its potential applications in drug development and therapeutic interventions.
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-Cit-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically coupled using standard SPPS protocols. Activation is achieved with reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by deprotection with 20% piperidine. Key parameters include reaction time (30–60 minutes), temperature (room temperature), and molar excess (2–4×). Monitoring coupling efficiency via Kaiser or chloranil tests is critical. Purity and stereochemical integrity should be verified via HPLC and LC-MS post-synthesis .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : Confirm backbone structure via characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and citrulline side-chain resonances.
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 265 nm for Fmoc group).
- Mass spectrometry : Validate molecular weight (397.42 g/mol for C₂₁H₂₃N₃O₅) .
Advanced Research Questions
Q. How can solubility challenges of this compound in organic solvents be mitigated during peptide synthesis?
- Methodological Answer : this compound’s limited solubility in DMF or DCM can be addressed by:
- Co-solvent systems : Add 10–20% NMP or DMSO to DMF.
- Temperature modulation : Gentle heating (30–40°C) during coupling.
- Alternative coupling reagents : Use COMU or TBTU, which enhance solubility. Post-synthesis, precipitate peptides in cold ether to remove residual solvent .
Q. What strategies resolve discrepancies in reported coupling efficiencies of this compound across studies?
- Methodological Answer : Contradictions may arise from side reactions (e.g., racemization) or solvent impurities. To address this:
- Systematic replication : Repeat experiments under varying conditions (e.g., reagent ratios, solvent batches).
- Racemization analysis : Use Marfey’s reagent to quantify D/L enantiomers post-cleavage.
- Statistical meta-analysis : Compare data across studies using ANOVA to identify confounding variables (e.g., humidity, temperature) .
Q. How can molecular modeling predict this compound’s conformational stability in peptide chains?
- Methodological Answer : Computational methods include:
- Density Functional Theory (DFT) : Calculate energy minima for this compound rotamers.
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., water/DMF) to assess steric hindrance from the Fmoc group.
- Docking studies : Evaluate interactions with enzymatic cleavage sites (e.g., trypsin) .
Q. Data Analysis & Experimental Design
Q. What frameworks guide the formulation of research questions involving this compound in biomedical studies?
- Methodological Answer : Apply the PICOT framework to structure hypotheses:
- Population : Target peptide sequence (e.g., antimicrobial peptides).
- Intervention : Incorporation of this compound at specific positions.
- Comparison : Native citrulline vs. This compound in stability assays.
- Outcome : Measure bioactivity (e.g., IC₅₀) or proteolytic resistance.
- Time : Duration of stability testing (e.g., 24–72 hours) .
Q. How should researchers design experiments to assess this compound’s role in preventing racemization?
- Methodological Answer : Use a controlled factorial design :
- Variables : Coupling reagent (DIC vs. HATU), temperature (RT vs. 4°C), and solvent (DMF vs. NMP).
- Response metrics : Racemization rate (via chiral HPLC) and coupling yield.
- Ethical considerations : Adhere to lab safety protocols for handling hazardous reagents (e.g., piperidine) .
Q. Synthesis & Characterization Challenges
Q. What are the best practices for troubleshooting failed couplings of this compound in automated synthesizers?
- Methodological Answer :
- Step 1 : Verify reagent freshness (e.g., DMF stored over molecular sieves).
- Step 2 : Optimize activation time (prolong to 5 minutes pre-coupling).
- Step 3 : Introduce double couplings or microwave-assisted synthesis (50°C, 10 W) for sterically hindered sequences .
Q. How can researchers validate the deprotection efficiency of Fmoc groups in this compound-containing peptides?
- Methodological Answer :
- UV spectroscopy : Monitor Fmoc removal at 301 nm (extinction coefficient ε = 7,800 M⁻¹cm⁻¹).
- MALDI-TOF : Confirm mass loss (Fmoc = 222.24 g/mol) post-deprotection.
- Side-reaction checks : Test for piperidine adducts via LC-MS .
Q. Tables
Table 1 : Key Analytical Parameters for this compound
Parameter | Method | Expected Result | Reference |
---|---|---|---|
Purity | HPLC (C18) | ≥95% (RT = 8.2 min) | |
Molecular Weight | LC-MS (ESI+) | 397.42 [M+H]⁺ | |
Racemization | Chiral HPLC | D-isomer <1% |
Table 2 : Common Solvent Systems for this compound Solubilization
Solvent Mix | Compatibility | Use Case |
---|---|---|
DMF + 10% NMP | High | Sterically hindered couplings |
DCM + 5% DMSO | Moderate | Low-temperature syntheses |
DMF + 20% THF | Limited | Precipitation prevention |
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSMZSRTIOFOK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373252 | |
Record name | Fmoc-L-citrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133174-15-9 | |
Record name | Fmoc-L-citrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.